1-Methyl-5-nitro-1H-indole-3-carbonitrile
Description
1-Methyl-5-nitro-1H-indole-3-carbonitrile is a substituted indole derivative characterized by a methyl group at the 1-position, a nitro (-NO₂) group at the 5-position, and a cyano (-CN) group at the 3-position of the indole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing effects of the nitro and cyano groups, which modulate reactivity in cross-coupling reactions and influence biological activity .
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-methyl-5-nitroindole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3 |
InChI Key |
NONOWDPZWAYNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale nitration and cyanation processes, optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-indole derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. Major products formed from these reactions include amino-indole derivatives, hydroxylated products, and other substituted indoles .
Scientific Research Applications
1-Methyl-5-nitro-1H-indole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-1H-indole-3-carbonitrile exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function . Pathways involved include oxidative stress induction, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
5-Nitro-1H-indole-3-carbonitrile (CAS: 289483-82-5)
- Structure : Lacks the methyl group at the 1-position compared to the target compound.
- Properties: Similar electron-withdrawing groups (nitro at C5, cyano at C3) likely result in comparable reactivity in electrophilic substitution or cross-coupling reactions. Its absence of a methyl group may reduce steric hindrance, enhancing solubility in polar solvents .
1-Methyl-1H-indole-3-carbonitrile
- Structure: Methyl at C1 and cyano at C3 but lacks the nitro group at C4.
- Properties : Reported $ ^1H $-NMR (DMSO-d₆): δ 9.01 (s, 1H, NH), 8.54–7.50 (aromatic protons). The methyl group increases hydrophobicity compared to unmethylated analogs. The absence of the nitro group reduces electrophilicity at C5, altering reactivity in further functionalization .
3-(2-Nitroethenyl)-1H-indole-5-carbonitrile
- Structure: Nitroethenyl substituent at C3 and cyano at C5.
- LogP = 2.81 indicates moderate lipophilicity, contrasting with the target compound’s likely higher polarity due to the nitro group at C5 .
Functionalized Indole-2-carbonitriles
5-Methyl-3-phenyl-1H-indole-2-carbonitrile
- Structure: Methyl at C5, phenyl at C3, and cyano at C2.
- Properties: Melting point ~168°C; IR shows NH (3320 cm⁻¹) and CN (2189 cm⁻¹) stretches. The phenyl group at C3 enhances π-stacking interactions, relevant in material science applications. The cyano at C2 versus C3 (target compound) alters electronic distribution across the indole ring .
(E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile
- Structure: Benzyl at N1, styryl at C3, cyano at C2.
- Properties : High yield (89%) in synthesis via Stille coupling. The styryl group enables conjugation, making it suitable for optoelectronic materials. The benzyl group improves stability against oxidation compared to methyl substituents .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Indole Derivatives
Biological Activity
1-Methyl-5-nitro-1H-indole-3-carbonitrile is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure. The molecular formula is , featuring a nitro group at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. This structural configuration endows the compound with significant chemical and biological properties, making it a subject of interest in medicinal chemistry and material sciences.
Antimicrobial Properties
Research indicates that 1-methyl-5-nitro-1H-indole-3-carbonitrile exhibits promising antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the interaction of the compound with cellular components, leading to disruption of essential cellular processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Its ability to induce cytotoxic effects on cancer cells is attributed to the bioreduction of its nitro group, which generates reactive intermediates capable of damaging DNA and proteins. This disruption can lead to apoptosis in cancer cells, thus inhibiting tumor growth.
The biological activity of 1-methyl-5-nitro-1H-indole-3-carbonitrile is primarily linked to its functional groups:
- Nitro Group : Can undergo bioreduction to form reactive species that interact with nucleophilic sites in biological molecules.
- Carbonitrile Group : May form covalent bonds with various biomolecules, influencing their function and potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-methyl-5-nitro-1H-indole-3-carbonitrile, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Nitroindole | Nitro at position 5 | Lacks carbonitrile functionality |
| 1-Methylindole | Methyl at position 1 | No nitro or carbonitrile groups |
| 6-Nitroindole | Nitro at position 6 | Different positioning affects reactivity |
| 2-Aminoindole | Amino group instead of nitro | Different biological activity profile |
| Indoleacetic acid | Contains acetic acid moiety | Primarily used as a plant hormone |
The presence of both nitro and carbonitrile groups in 1-methyl-5-nitro-1H-indole-3-carbonitrile contributes to its distinct reactivity and biological activity compared to these similar compounds.
Case Study 1: Anticancer Evaluation
In a recent study, researchers evaluated the anticancer efficacy of 1-methyl-5-nitro-1H-indole-3-carbonitrile against various cancer cell lines. The findings revealed significant inhibition of cell proliferation and induction of apoptosis in treated cells. The compound was particularly effective against breast cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against common pathogens. Results indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria. This study underscores its potential application in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
